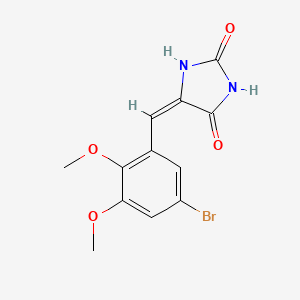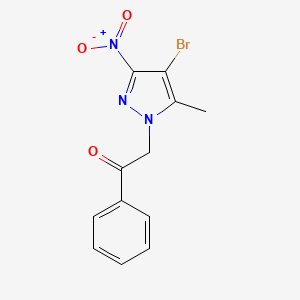
5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C12H11BrN2O4 and its molecular weight is 327.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.99022 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy
One significant application of derivatives structurally related to 5-(5-Bromo-2,3-Dimethoxybenzylidene)-2,4-imidazolidinedione is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a zinc phthalocyanine derivative with remarkable potential for use as a Type II photosensitizer in PDT. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it an excellent candidate for cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Ring Transformations and Derivative Synthesis
The synthesis of 1,3-diamino-2,4-imidazolidinedione derivatives from 1,3,4-oxadiazol-2(3H)-one derivatives has been reported, showcasing the chemical versatility and potential for the development of novel compounds with various biological activities. Milcent et al. (1991) detailed the preparation of these derivatives, demonstrating the compound's utility in synthetic chemistry and potential for further pharmaceutical applications (Milcent, Barbier, Yver, & Mazouz, 1991).
Structural Studies and Crystallography
The study of imidazolidinedione and its derivatives extends to structural analysis and crystallography. Simone et al. (1995) described the crystal structure of a related compound, emphasizing the coplanarity of imidazolidinedione and benzylidene rings, which facilitates understanding of molecular interactions and stability crucial for drug design and material science applications (Simone et al., 1995).
Novel Synthesis Approaches
Research on thioxoimidazolidinones, closely related to the target compound, highlights novel synthesis approaches for compounds with pharmacological significance. Brandão et al. (2004) reported on the synthesis and physicochemical data of new derivatives, illustrating the ongoing exploration of imidazolidinedione compounds for potential therapeutic applications (Brandão et al., 2004).
Catalytic and Anticancer Applications
Further extending the utility of this compound, Ebrahimipour et al. (2018) synthesized a novel Schiff base ligand and its Cu(II) complex, which demonstrated significant catalytic activities and potential anticancer properties. This showcases the compound's versatility in both catalysis and as a precursor for developing new anticancer agents (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
Propriétés
IUPAC Name |
(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-18-9-5-7(13)3-6(10(9)19-2)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTHCIDYNGTSQV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5522266.png)
![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)
![N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522274.png)
![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)
![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)
![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)
![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)

